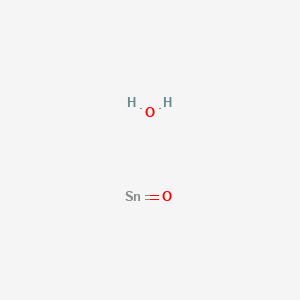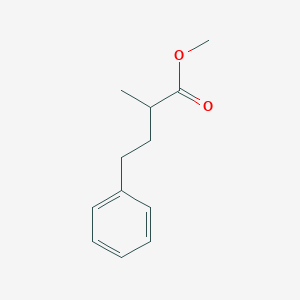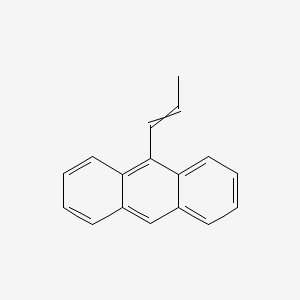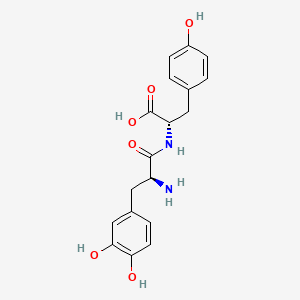
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is a compound that belongs to the class of tyrosine derivatives. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters. The addition of a hydroxy group to the tyrosine molecule enhances its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate typically involves the hydroxylation of L-tyrosine. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs tyrosine hydroxylase, an enzyme that catalyzes the addition of a hydroxy group to the tyrosine molecule. Chemical methods may involve the use of reagents such as hydrogen peroxide and catalysts like iron or copper ions to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. These processes are typically carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones, which are reactive intermediates in many biochemical pathways.
Reduction: The compound can be reduced to form catechols, which have significant biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, catechols, and various substituted derivatives, each with unique chemical and biological properties.
科学的研究の応用
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic processes and its effects on cellular metabolism.
Medicine: It has potential therapeutic applications due to its involvement in neurotransmitter synthesis and its antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals, dietary supplements, and as a biochemical reagent.
作用機序
The mechanism of action of N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, leading to the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and physiological responses to stress.
類似化合物との比較
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, similar in structure but with an additional hydroxy group.
N-Acetyl-L-tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
N-(3-Hydroxy-L-tyrosyl)-L-tyrosine dihydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter synthesis and antioxidant activity.
特性
CAS番号 |
37181-70-7 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-11-3-6-15(22)16(23)9-11)17(24)20-14(18(25)26)8-10-1-4-12(21)5-2-10/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChIキー |
QPLWMBAYFYUFLE-KBPBESRZSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CC(=C(C=C2)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


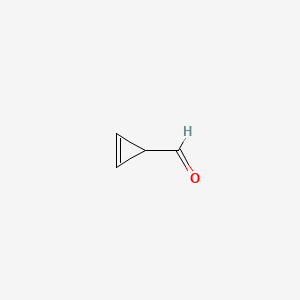

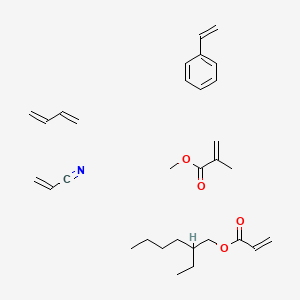
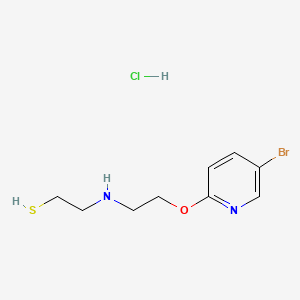
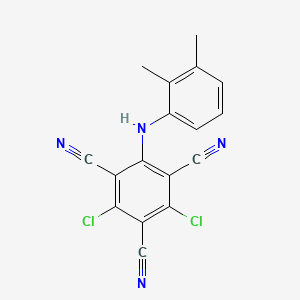

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)


